Fenoxycarb

Description

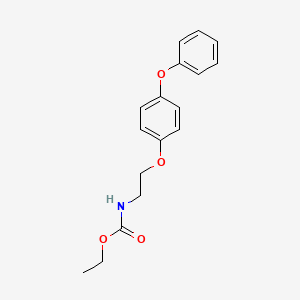

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUFTIJOISQSKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Record name | FENOXYCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032393 | |

| Record name | Fenoxycarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fenoxycarb is a white crystalline solid. Selective insecticide., Colorless to white solid; [HSDB] | |

| Record name | FENOXYCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoxycarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5283 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

224 °C (435 °F) | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 6.00 mg/L at 20 °C, Soluble in organic solvents; slightly soluble in hexane, In water, 5.76 ppm at 23 °C, In ethanol 510, acetone 770, toluene 630, n-hexane 5.3, n-octanol 130 (all in g/L, 25 °C) | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.23 at 20 °C | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 6.5X10-9 mm Hg at 25 °C (8.67X10-4 mPa) | |

| Record name | Fenoxycarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5283 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from petroleum ether, Colorless to white crystals | |

CAS No. |

72490-01-8, 79127-80-3 | |

| Record name | FENOXYCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoxycarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72490-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoxycarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072490018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxycarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl 2-(4-phenoxyphenoxy)ethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXYCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEN0LSV1G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

53-54 °C | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fenoxycarb in Insects

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Fenoxycarb is a carbamate insecticide that functions as a potent juvenile hormone analog (JHA). Its primary mechanism of action involves the disruption of insect metamorphosis and development by mimicking the effects of endogenous juvenile hormone (JH). This compound acts as an agonist of the juvenile hormone receptor (JHR), a heterodimeric complex of the Methoprene-tolerant (Met) and Taiman (Tai) proteins. By binding to this receptor, this compound perpetually activates the JH signaling pathway, leading to a failure in the transition from immature to adult stages. This results in a range of lethal effects, including the formation of supernumerary larval instars, larval-adult intermediates, and pupal-adult mosaics, or mortality during molting. At the molecular level, the activated JHR complex modulates the transcription of a cascade of genes, most notably upregulating the expression of Krüppel homolog 1 (Kr-h1) and consequently repressing the adult specifier gene E93, thereby preventing the initiation of adult development.

Data Presentation

Quantitative Effects of this compound on Insect Development

The following table summarizes the dose-dependent effects of this compound on various developmental parameters in different insect species.

| Insect Species | Developmental Stage | This compound Concentration/Dose | Observed Effects | Reference |

| Corcyra cephalonica (Rice Moth) | Last instar larvae | 0.025% (topical application) | 45% larval mortality, 23% larval-pupal mosaics | [1] |

| 0.5% (topical application) | 100% mortality before adult emergence | [1] | ||

| 1.0% (topical application) | 91% larval mortality within 72 hours, 1% larval-pupal mosaics | [1] | ||

| Triatoma infestans (Vinchuca) | Last-stadium nymph | 0.02 µ g/insect (ED50) | Formation of supernumerary larvae, adult-larval intermediates, and adultoids | [2] |

| Chrysoperla carnea (Green Lacewing) | Third instar larvae | Dose-dependent | Inhibition of metamorphosis and cocoon spinning | [3] |

| Aedes aegypti (Yellow Fever Mosquito) | Larvae | 0.01 lb/acre (EC formulation) | 100% inhibition of emergence | |

| Culex tarsalis (Western Encephalitis Mosquito) | Larvae | 0.1 lb/acre (5% granular formulation) | 100% inhibition of emergence |

Binding Affinity of this compound to the Juvenile Hormone Receptor

While specific Kd values for this compound binding to the juvenile hormone receptor across a wide range of insect species are not extensively documented in publicly available literature, studies on Drosophila melanogaster provide valuable insights into its high affinity.

| Insect Species | Receptor | Ligand | Binding Affinity (Relative to JH I) | Reference |

| Drosophila melanogaster | Germ cell-expressed (Gce) | This compound | ~5-fold higher in vitro | Jindra and Bittova (2020) |

Note: This indicates that this compound binds to the receptor with significantly higher affinity than the natural juvenile hormone I.

Experimental Protocols

Topical Application Bioassay for Assessing Metamorphosis Disruption

This protocol is adapted from methodologies used to evaluate the effects of juvenile hormone analogs on insect development.

Objective: To determine the dose-response relationship of this compound on the induction of developmental abnormalities and mortality.

Materials:

-

This compound of known purity

-

Acetone (or other suitable solvent)

-

Microsyringe or microapplicator

-

Late-stage larvae or nymphs of the target insect species

-

Rearing containers with appropriate diet and environmental conditions

-

Stereomicroscope for morphological evaluation

Procedure:

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of dilutions to obtain the desired range of doses to be tested. A solvent-only control (acetone) must be included.

-

Insect Selection and Acclimation: Select healthy, synchronized late-instar larvae or nymphs of a uniform age and size. Acclimatize the insects to the experimental conditions for a short period before treatment.

-

Topical Application: Anesthetize the insects briefly using carbon dioxide or by chilling. Using a calibrated microsyringe or microapplicator, apply a precise volume (e.g., 1-2 µL) of the this compound solution or solvent control to the dorsal thorax of each insect.

-

Incubation and Observation: Place the treated insects individually or in small groups in rearing containers with access to food and water. Maintain them under controlled conditions (temperature, humidity, photoperiod) suitable for the species.

-

Data Collection: Monitor the insects daily for mortality, molting, and developmental progression. Record the timing of each molt and the resulting developmental stage.

-

Morphological Scoring: After the final molt (or attempted molt), examine each surviving insect under a stereomicroscope to assess for morphological abnormalities. A scoring system, such as the one described for Triatoma infestans, can be adapted.

Scoring System for Metamorphosis Disruption (adapted from Picollo de Villar et al., 1987)

Objective: To quantify the degree of juvenilization or developmental disruption induced by this compound.

Procedure:

-

Examine individual insects after the final molt and score the degree of retention of juvenile characteristics or the formation of intermediate features in various body parts.

-

Assign a score to each body part based on a predefined scale (e.g., 0 for normal adult morphology, and increasing scores for progressively more juvenile-like features).

-

Body parts to be scored can include:

-

Ocelli: Presence, absence, or malformation.

-

Head: Overall shape and structure.

-

Thorax: Development of nota and sclerites.

-

Legs: Tarsal segmentation and claw development.

-

Wings: Degree of expansion and venation.

-

Abdomen: Cuticular pigmentation and sclerotization.

-

External Genitalia: Development and morphology.

-

-

Sum the scores for all body parts for each individual to obtain a total morphogenetic score.

-

Analyze the scores to determine the dose-dependent effect of this compound on metamorphosis.

In Vitro Reporter Gene Assay for Juvenile Hormone Activity

This protocol is based on established reporter gene assays used to screen for JH agonists.

Objective: To quantify the ability of this compound to activate the juvenile hormone receptor and induce gene transcription.

Materials:

-

Insect cell line (e.g., Sf9 from Spodoptera frugiperda or Kc from Drosophila melanogaster)

-

Expression vectors for the juvenile hormone receptor components (Met and Tai)

-

Reporter vector containing a juvenile hormone response element (JHRE) upstream of a reporter gene (e.g., luciferase or green fluorescent protein)

-

Cell culture medium and supplements

-

Transfection reagent

-

This compound and other test compounds

-

Luminometer or fluorescence plate reader

Procedure:

-

Cell Culture and Transfection: Culture the insect cells under appropriate conditions. Co-transfect the cells with the Met and Tai expression vectors and the JHRE-reporter vector using a suitable transfection reagent.

-

Compound Treatment: After transfection, allow the cells to recover for a specified period. Then, treat the cells with a range of concentrations of this compound, a known JH (positive control), and a solvent control.

-

Incubation: Incubate the treated cells for a period sufficient to allow for receptor activation and reporter gene expression (e.g., 24-48 hours).

-

Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).

-

Data Analysis: Normalize the reporter gene activity to a co-transfected control plasmid (e.g., a plasmid expressing β-galactosidase) to account for variations in transfection efficiency. Plot the dose-response curve for this compound and calculate the EC50 value (the concentration that elicits a half-maximal response).

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Activity of the insect growth regulator this compound (RO-13-5223) on Triatoma infestans (Hemiptera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gene expression response of the non-target gastropod Physella acuta to this compound, a juvenile hormone analog pesticide - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenoxycarb: A Comprehensive Technical Guide on its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxycarb, a carbamate insecticide, serves as a potent insect growth regulator (IGR). Its mode of action is distinguished by its mimicry of juvenile hormone, a crucial signaling molecule in insect development. This property allows this compound to disrupt the normal maturation process of various insect pests, preventing them from reaching the adult stage and reproducing. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, details the experimental protocols for their determination, and elucidates its mechanism of action through signaling pathway and experimental workflow diagrams.

Chemical and Physical Properties of this compound

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are critical for understanding its environmental fate, behavior, and for the development of analytical methods.

| Property | Value | Reference |

| IUPAC Name | ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate | |

| CAS Number | 72490-01-8 | [1] |

| Molecular Formula | C₁₇H₁₉NO₄ | [1] |

| Molecular Weight | 301.34 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 53-54 °C | |

| Boiling Point | Decomposes before boiling | |

| Water Solubility | 6 mg/L at 20 °C | |

| Vapor Pressure | 1.3 x 10⁻⁷ mmHg at 25 °C | |

| Octanol-Water Partition Coefficient (log Kow) | 4.0 - 4.3 | |

| Density | 1.23 g/cm³ at 20 °C | |

| Stability | Stable to hydrolysis at pH 5-9. |

Experimental Protocols for Property Determination

The determination of the chemical and physical properties of this compound adheres to internationally recognized standards, primarily the OECD Guidelines for the Testing of Chemicals. These protocols ensure data consistency and reliability.

Melting Point (OECD Guideline 102)

The melting point of this compound is determined using the capillary method. A small, powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance is observed to transition from a solid to a liquid state is recorded as the melting point.

Water Solubility (OECD Guideline 105)

The flask method is commonly employed to determine the water solubility of this compound. An excess amount of the substance is added to a known volume of water in a flask. The mixture is then agitated at a constant temperature until equilibrium is reached. Subsequently, the concentration of this compound in the aqueous phase is measured, typically by High-Performance Liquid Chromatography (HPLC), to determine its solubility.

Vapor Pressure (OECD Guideline 104)

The vapor pressure of this compound can be determined using the gas saturation method. A stream of inert gas is passed through or over the substance at a known flow rate and constant temperature, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, from which the vapor pressure can be calculated.

Octanol-Water Partition Coefficient (OECD Guideline 107/117)

The octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity, is crucial for predicting its environmental distribution and bioaccumulation potential. The shake-flask method (OECD 107) involves dissolving this compound in a mixture of n-octanol and water. After equilibration, the concentration of this compound in both phases is measured to calculate the partition coefficient. Alternatively, the HPLC method (OECD 117) can be used, where the retention time of this compound on a reverse-phase column is correlated with the known Kow values of standard compounds.

Signaling Pathway of this compound as a Juvenile Hormone Mimic

This compound exerts its insecticidal effect by mimicking the action of juvenile hormone (JH). The simplified signaling pathway is depicted below. In the presence of this compound, the intracellular receptor, Methoprene-tolerant (Met), binds to the JH mimic. This ligand-receptor complex then dimerizes with another protein, Taiman. The resulting complex translocates to the nucleus and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes. This binding event modulates gene expression, ultimately preventing the insect from undergoing metamorphosis into its adult form.

Experimental Workflow for this compound Analysis

The quantification of this compound residues in various matrices is essential for regulatory compliance and environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) are two common analytical techniques employed for this purpose.

HPLC Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using HPLC. The process begins with sample collection, followed by extraction of the analyte from the sample matrix. A cleanup step is often necessary to remove interfering substances before the sample is injected into the HPLC system for separation and quantification.

ELISA Workflow

The ELISA method offers a high-throughput and sensitive approach for this compound detection. The workflow, depicted below, involves coating a microplate with antibodies specific to this compound. The sample, along with an enzyme-conjugated form of this compound, is added to the wells. A competitive binding reaction occurs, and the subsequent addition of a substrate results in a colorimetric signal that is inversely proportional to the concentration of this compound in the sample.

Conclusion

This technical guide has provided a detailed examination of the chemical and physical properties of this compound, along with standardized methodologies for their determination. The elucidation of its mode of action as a juvenile hormone mimic, visualized through a signaling pathway diagram, offers a clear understanding of its insect-specific toxicity. Furthermore, the outlined experimental workflows for HPLC and ELISA provide a practical framework for the analysis of this compound in various research and regulatory contexts. This comprehensive information is intended to be a valuable resource for professionals in the fields of insecticide research, drug development, and environmental science.

References

Fenoxycarb as a Juvenile Hormone Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxycarb is a non-neurotoxic carbamate insecticide that functions as an insect growth regulator (IGR).[1] It exhibits potent juvenile hormone (JH) activity, mimicking the natural JH in insects to disrupt their development, metamorphosis, and reproduction.[2][3] Unlike conventional insecticides that target the nervous system, this compound's specific mode of action makes it a valuable tool for integrated pest management (IPM) programs, particularly against a range of pests including moths, scale insects, fire ants, fleas, and mosquitoes. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative effects, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action: Mimicking the Juvenile Hormone

This compound's primary mode of action is its function as a juvenile hormone analog (JHA). It binds to the juvenile hormone receptor, a protein known as Methoprene-tolerant (Met), preventing the breakdown of this hormone by juvenile hormone esterases in insect larvae. The sustained presence of a JH signal at inappropriate developmental stages leads to a cascade of physiological disruptions.

Normally, a decline in JH levels is necessary to trigger the expression of genes that orchestrate metamorphosis, the transition from a larva to a pupa and then to an adult. By maintaining a high JH signal, this compound prevents this transition, keeping the insect in an immature state. This results in a variety of developmental abnormalities, including:

-

Inhibition of Metamorphosis: Larvae may fail to pupate or undergo additional, unproductive larval molts, leading to the formation of supernumerary larvae or larval-pupal intermediates that are non-viable.

-

Ovicidal and Larvicidal Effects: this compound can be toxic to eggs and early larval instars, preventing hatching or causing mortality shortly after.

-

Reproductive Disruption: In adult insects, this compound can interfere with oogenesis, reduce fecundity (the number of eggs produced), and decrease the fertility (viability) of laid eggs. It can also impact the synthesis of vitellogenin, a crucial yolk precursor protein.

The JH signaling pathway is a complex cascade involving the JH receptor (a heterodimer of Methoprene-tolerant (Met) and Taiman (Tai) proteins) and downstream transcription factors. Upon binding of JH or a JHA like this compound, the Met-Tai complex activates the transcription of JH-responsive genes, such as Krüppel homolog 1 (Kr-h1). Kr-h1, in turn, represses the expression of genes that are essential for metamorphosis, which are typically induced by the molting hormone, 20-hydroxyecdysone (20E).

Quantitative Data on this compound's Efficacy

The biological activity of this compound has been quantified in numerous studies across various insect species. The following tables summarize key quantitative data on its lethal and sublethal effects.

Table 1: Lethal Concentration (LC50) Values of this compound against Various Insect Pests

| Insect Species | Life Stage | Exposure Time | LC50 | Reference(s) |

| Plutella xylostella (Diamondback Moth) | 3rd Instar Larvae | 96 hours | 93.62 mg/L | |

| Corcyra cephalonica (Rice Moth) | 3rd Instar Larvae | - | 1.00 ppm (caused 90% mortality) | |

| Phenacoccus solenopsis (Cotton Mealybug) | 1st Instar Nymphs | 3 days | 10.02 ppm | |

| Phenacoccus solenopsis (Cotton Mealybug) | 1st Instar Nymphs | 7 days | 0.39 ppm | |

| Spodoptera frugiperda (Sf21 cell line) | - | 48 hours | 28 nM (IC50) |

Table 2: Sublethal Effects of this compound on Insect Reproduction and Development

| Insect Species | Parameter | This compound Concentration | Observed Effect | Reference(s) |

| Plutella xylostella | Fecundity (eggs/female) | LC10 (21.58 mg/L) | Reduction from 169.40 to 71.06 | |

| Plutella xylostella | Fecundity (eggs/female) | LC25 (43.25 mg/L) | Reduction from 169.40 to 40.60 | |

| Helicoverpa armigera | Pupal Weight | LC10 | 7.7% decrease | |

| Helicoverpa armigera | Pupal Weight | LC25 | 8.7% decrease | |

| Helicoverpa armigera | Fecundity | LC25 | 23.2% reduction | |

| Helicoverpa armigera | Fertility | LC25 | 46.3% reduction | |

| Blatta orientalis | Adult Emergence | 48 mg a.i./m² (1-day-old deposit) | 45-75% reduction | |

| Blatta orientalis | Oothecae Production | 48 mg a.i./m² | Females unable to produce viable oothecae | |

| Blatta orientalis | Egg Viability (from treated males) | 48 mg a.i./m² | 0-7.1% hatch rate | |

| Phenacoccus solenopsis | Fecundity | 2.4% | 143.66% of control (hormoligosis) | |

| Phenacoccus solenopsis | Longevity | 2.4% | 39.62% increase |

Experimental Protocols

The evaluation of this compound and other JHAs relies on a variety of standardized bioassays and analytical methods. Below are detailed methodologies for key experiments.

Topical Application Bioassay for Metamorphosis Inhibition

This protocol is designed to assess the dose-dependent effects of this compound on the metamorphosis of late-instar larvae.

Materials:

-

Late-instar larvae of the target insect species (e.g., 5th instar Bombyx mori).

-

This compound stock solution of known concentration in a suitable solvent (e.g., acetone).

-

Serial dilutions of the this compound stock solution.

-

Solvent-only control.

-

Micropipette or micro-applicator capable of delivering precise volumes (e.g., 1 µL).

-

Rearing containers with appropriate diet for the insect species.

-

Incubator set to the optimal temperature and humidity for the insect species.

Procedure:

-

Insect Rearing: Rear the insects under controlled conditions to obtain a synchronized population of late-instar larvae.

-

Preparation of Dosing Solutions: Prepare a series of this compound dilutions from the stock solution to cover a range of expected effective doses. Also, prepare a solvent-only control.

-

Application: Anesthetize the larvae briefly (e.g., with CO2 or by chilling). Using a micro-applicator, apply a precise volume (e.g., 1 µL) of each this compound dilution or the solvent control to the dorsal thorax of each larva.

-

Incubation: Place the treated larvae individually in rearing containers with an adequate food supply. Maintain the containers in an incubator under controlled environmental conditions.

-

Observation and Data Collection: Monitor the larvae daily for signs of molting, pupation, and adult emergence. Record the number of individuals that:

-

Die before molting.

-

Undergo a supernumerary larval molt.

-

Form larval-pupal intermediates.

-

Successfully pupate.

-

Emerge as adults (and note any morphological abnormalities).

-

-

Data Analysis: Calculate the percentage of metamorphosis inhibition for each concentration. Use probit analysis to determine the dose required to inhibit metamorphosis in 50% of the population (ID50).

Feeding Bioassay for Fecundity and Fertility Assessment

This protocol evaluates the sublethal effects of this compound on the reproductive capacity of insects when ingested.

Materials:

-

Artificial diet suitable for the target insect species (e.g., Plutella xylostella).

-

This compound stock solution.

-

A series of this compound dilutions.

-

Solvent-only control diet.

-

Untreated control diet.

-

Rearing containers for individual or paired insects.

-

Oviposition substrate (e.g., specific plant leaves or filter paper).

-

Stereomicroscope for egg counting.

Procedure:

-

Diet Preparation: Incorporate the different concentrations of this compound and the solvent control into the artificial diet. Ensure thorough mixing for uniform distribution. Prepare an untreated control diet as well.

-

Insect Exposure: Place early-instar larvae (e.g., 3rd instar) onto the treated and control diets and allow them to feed until pupation and adult emergence.

-

Pairing and Oviposition: Upon adult emergence, pair one male and one female from each treatment group in a new container with an appropriate oviposition substrate and a source of untreated food (e.g., sugar water).

-

Fecundity Measurement: Collect the oviposition substrate daily and count the total number of eggs laid per female over her entire lifespan.

-

Fertility Assessment: Incubate the collected eggs under optimal conditions and count the number of hatched larvae. Calculate the percentage of egg hatch (fertility).

-

Data Analysis: Compare the average fecundity and fertility of the this compound-treated groups with the control groups using appropriate statistical tests (e.g., ANOVA followed by Tukey's test).

Quantification of Vitellogenin Levels by ELISA

This protocol describes a method to quantify the concentration of vitellogenin (Vg) in the hemolymph of this compound-treated female insects.

Materials:

-

Hemolymph samples from control and this compound-treated adult female insects.

-

Phosphate-buffered saline (PBS).

-

Coating buffer (e.g., carbonate-bicarbonate buffer).

-

Primary antibody specific to the target insect's vitellogenin.

-

Secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Blocking buffer (e.g., PBS with bovine serum albumin - BSA).

-

Wash buffer (e.g., PBS with Tween-20).

-

Substrate solution for the enzyme (e.g., TMB for HRP).

-

Stop solution (e.g., sulfuric acid).

-

Microplate reader.

-

Purified vitellogenin standard of known concentration.

Procedure:

-

Hemolymph Collection: Collect hemolymph from individual insects by making a small incision and drawing the fluid into a chilled capillary tube containing an anticoagulant.

-

Plate Coating: Dilute the primary anti-Vg antibody in coating buffer and add it to the wells of a microtiter plate. Incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate with wash buffer to remove unbound antibody. Add blocking buffer to each well and incubate to prevent non-specific binding.

-

Sample and Standard Incubation: Prepare serial dilutions of the purified Vg standard and the hemolymph samples in blocking buffer. Add the standards and samples to the appropriate wells and incubate.

-

Secondary Antibody Incubation: Wash the plate and add the enzyme-conjugated secondary antibody to each well. Incubate.

-

Substrate Reaction and Measurement: Wash the plate and add the substrate solution. Allow the color to develop and then stop the reaction with the stop solution. Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the Vg standards. Use the standard curve to determine the concentration of vitellogenin in the hemolymph samples.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mode of action and evaluation.

Conclusion

This compound's mode of action as a juvenile hormone analog provides a targeted approach to insect control, disrupting key developmental and reproductive processes. Understanding its quantitative effects and the experimental protocols for its evaluation is crucial for its effective and responsible use in pest management strategies. The continued study of JHAs like this compound at the molecular level will further elucidate the intricacies of insect endocrinology and may lead to the development of even more specific and sustainable insect control methods.

References

An In-depth Technical Guide to the Synthesis of Fenoxycarb

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxycarb, a carbamate-based insect growth regulator, is a significant tool in modern pest management. Its mode of action, which mimics the juvenile hormone of insects, disrupts their development, offering a targeted approach with reduced toxicity to non-target species. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug development and agrochemical synthesis. The document details the core chemical reactions, provides plausible experimental protocols, and presents quantitative data in a structured format. Furthermore, visual diagrams of the synthesis pathways and experimental workflows are included to enhance understanding.

Introduction

This compound, with the IUPAC name ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate, is a non-neurotoxic insecticide that interferes with the metamorphosis of various insect species.[1] Its synthesis is a multi-step process that can be broadly categorized into three key stages:

-

Synthesis of the key intermediate, 4-phenoxyphenol.

-

Etherification of 4-phenoxyphenol to form 2-(4-phenoxyphenoxy)ethylamine.

-

Carbamoylation of the resulting amine to yield this compound.

This guide will delve into the technical details of each of these stages, providing methodologies based on published literature and patents.

Synthesis Pathways

The most commercially viable synthesis of this compound revolves around the preparation of a 4-phenoxyphenol backbone, followed by the addition of the ethyl carbamate side chain.

Stage 1: Synthesis of 4-Phenoxyphenol

A common industrial method for the synthesis of 4-phenoxyphenol is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide.[2][3] A specific example is the reaction of phenol with p-chlorophenol in the presence of a base and a copper catalyst.

Reaction:

Phenol + p-Chlorophenol --(Catalyst, Base)--> 4-Phenoxyphenol

Experimental Protocol:

-

Materials: Phenol, p-chlorophenol, potassium hydroxide, toluene, copper(I) chloride, 1,10-phenanthroline.

-

Procedure:

-

To a four-necked flask equipped with a mechanical stirrer, thermometer, and a water separator, add phenol (470 g), potassium hydroxide (84.0 g), and toluene (400 ml).

-

Heat the mixture and stir for azeotropic dehydration.

-

Prepare the composite catalyst by dissolving 1,10-phenanthroline (2.5 g) in methanol, adding copper(I) chloride (1.5 g), and stirring for 1 hour until homogeneous. The methanol is then evaporated.

-

Add the prepared composite catalyst to the reaction flask.

-

Heat the mixture to 170°C and slowly add p-chlorophenol (129 g, 1.0 mol) dropwise.

-

After the addition is complete, continue the reaction at 170°C for 4 hours.

-

Cool the reaction mixture to room temperature and adjust the pH to 2 with 10% HCl.

-

Separate the organic layer, wash with water until neutral, and dry.

-

Recover the solvent and excess phenol by distillation under reduced pressure.

-

Collect the fraction at 145-148°C/800Pa to obtain 4-phenoxyphenol.[4]

-

Stage 2: Synthesis of 2-(4-phenoxyphenoxy)ethylamine

This stage involves the etherification of 4-phenoxyphenol with 2-chloroethylamine, a reaction that typically proceeds via a Williamson ether synthesis mechanism.[5]

Reaction:

4-Phenoxyphenol + 2-Chloroethylamine --(Base)--> 2-(4-phenoxyphenoxy)ethylamine

Experimental Protocol:

-

Materials: 4-Phenoxyphenol, 2-chloroethylamine hydrochloride, sodium hydroxide, and a suitable solvent such as N,N-dimethylformamide (DMF).

-

Procedure:

-

In a reaction vessel, dissolve 4-phenoxyphenol in DMF.

-

Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the corresponding phenoxide.

-

Slowly add 2-chloroethylamine hydrochloride to the reaction mixture.

-

Heat the mixture to a moderate temperature (e.g., 80-100°C) and stir for several hours until the reaction is complete (monitored by TLC).

-

After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-phenoxyphenoxy)ethylamine.

-

The product can be further purified by column chromatography if necessary.

-

Stage 3: Synthesis of this compound

The final step is the formation of the carbamate linkage by reacting 2-(4-phenoxyphenoxy)ethylamine with ethyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Reaction:

2-(4-phenoxyphenoxy)ethylamine + Ethyl Chloroformate --(Base)--> this compound

Experimental Protocol:

-

Materials: 2-(4-phenoxyphenoxy)ethylamine, ethyl chloroformate, a tertiary amine base (e.g., triethylamine), and a solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve 2-(4-phenoxyphenoxy)ethylamine in dichloromethane in a reaction flask.

-

Add a slight excess of triethylamine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add ethyl chloroformate dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours.

-

Wash the reaction mixture with water, dilute HCl, and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield this compound.

-

The final product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

-

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound, based on the described protocols and typical yields for such reactions.

| Step | Reactants | Molar Ratio | Key Reaction Conditions | Product | Purity | Yield |

| 1. 4-Phenoxyphenol Synthesis | Phenol, p-Chlorophenol, KOH, CuCl/1,10-phenanthroline | - | 170°C, 4 hours in Toluene | 4-Phenoxyphenol | 95.5% | 65.4% |

| 2. Etherification | 4-Phenoxyphenol, 2-Chloroethylamine HCl, NaOH | 1 : 1.1 : 1.2 | 80-100°C in DMF | 2-(4-phenoxyphenoxy)ethylamine | >95% (estimated) | ~80-90% (estimated) |

| 3. Carbamoylation | 2-(4-phenoxyphenoxy)ethylamine, Ethyl Chloroformate, Triethylamine | 1 : 1.1 : 1.2 | 0°C to RT in Dichloromethane | This compound | >98% | 95% |

Visualizations

To further elucidate the synthesis process, the following diagrams have been generated using the DOT language.

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is a well-established process rooted in fundamental organic chemistry reactions. This guide has outlined the key steps, provided detailed experimental protocols, and summarized the available quantitative data. The Ullmann condensation to form the diaryl ether core, followed by a Williamson ether synthesis and a final carbamoylation, represents a robust and efficient route to this important insecticide. The provided diagrams offer a clear visual representation of the chemical transformations and the experimental workflow. It is anticipated that this technical guide will be a valuable asset for professionals in the field of chemical synthesis and development.

References

Fenoxycarb: A Technical Guide on its Role as an Insect Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxycarb, chemically known as ethyl[2-(4-phenoxyphenoxy)-ethyl]carbamate, is a non-neurotoxic carbamate insecticide renowned for its function as an Insect Growth Regulator (IGR).[1] Unlike traditional insecticides that target the nervous system, this compound exhibits a specific mode of action that mimics the natural juvenile hormone (JH) in insects, disrupting their growth and development.[2][3] Classified under the IRAC Mode of Action Group 7B, it is a potent juvenile hormone analog (JHA) used to control a wide spectrum of pests, including moths, scale insects, cockroaches, and fire ants, in both agricultural and urban environments.[2][4] This document provides a comprehensive technical overview of this compound's mechanism of action, its physiological effects, quantitative efficacy, relevant experimental protocols, and mechanisms of resistance.

Mechanism of Action: Juvenile Hormone Mimicry

This compound's primary mode of action is mimicking the activity of juvenile hormone, a crucial endocrine regulator of insect metamorphosis and reproduction. In a developing insect, high titers of JH ensure that a larva molts into another larval instar. A significant drop in the JH titer is required to trigger metamorphosis into the pupal and subsequently the adult stage.

By acting as a stable JH agonist, this compound binds to the juvenile hormone receptor complex in the insect's cells. This binding prevents the natural decline in JH signaling that is necessary for metamorphosis. Consequently, the insect is kept in an immature state, leading to lethal developmental disruptions. It effectively inhibits metamorphosis to the adult stage, interferes with the molting of early-instar larvae, and can have ovicidal effects by halting embryonic development. Since this compound is not readily broken down by the insect's juvenile hormone esterases, its effect is prolonged and highly effective at disrupting the life cycle.

Juvenile Hormone Signaling Pathway

The diagram below illustrates the signaling pathway initiated by either natural Juvenile Hormone (JH) or its analog, this compound. The hormone binds to its receptor, typically a complex involving the Methoprene-tolerant (Met) protein. This activated receptor complex then induces the expression of JH-responsive genes, such as Krüppel homolog 1 (Kr-h1). The Kr-h1 protein, in turn, acts as a transcriptional repressor, preventing the expression of genes that initiate the switch to the pupal and adult developmental programs. This compound's persistence leads to a sustained activation of this pathway, thereby blocking metamorphosis.

Physiological and Developmental Effects

This compound's disruption of hormonal balance manifests in a variety of lethal and sub-lethal effects across different insect species and life stages.

-

Inhibition of Metamorphosis : The most prominent effect is the failure of late-instar larvae to pupate or of pupae to eclose into viable adults. Treated insects often die during the molt or emerge as non-viable intermediates with both larval and adult characteristics.

-

Reproductive Disruption : In adult insects, this compound can severely impair reproduction. In the oriental cockroach, Blatta orientalis, females exposed as nymphs were rendered sterile. Males exposed as nymphs and paired with untreated females produced oothecae with extremely low viability (0-7.1% hatch rate). In the moth Helicoverpa armigera, this compound treatment in adults down-regulated pheromone production and inhibited binding of the pheromone biosynthesis-activating neuropeptide (PBAN) to its receptor, affecting mating behavior and success.

-

Ovicidal and Larvicidal Effects : this compound can be ovicidal, preventing eggs from hatching. When applied to early instars, it can interfere with normal molting processes, leading to mortality before the final larval stage.

-

Cellular Effects : Studies on the Spodoptera frugiperda Sf21 cell line have shown that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation in a dose-dependent manner. This suggests a cytotoxic mode of action at the cellular level, contributing to its overall insecticidal effect.

Quantitative Efficacy and Toxicity Data

The biological activity of this compound varies significantly among target and non-target organisms. The following tables summarize key quantitative data from various studies.

Table 1: Insecticidal Efficacy of this compound

| Species | Life Stage | Metric | Value | Exposure Time | Reference |

| Spodoptera frugiperda (Sf21 cell line) | Cells | IC₅₀ | 28 nM | 48 hours | |

| Blatta orientalis (Oriental Cockroach) | Nymph | Adult Emergence Reduction | 45-75% | Chronic | |

| Chrysoperla rufilabris (Green Lacewing) | Egg | Survival Rate | 66.7% | N/A | |

| 3rd Instar Larva | Survival Rate | 6.7-16.7% | N/A | ||

| Pupa | Mortality Rate | 90.0-93.3% | N/A |

Table 2: Ecotoxicological Profile of this compound

| Organism Group | Species | Metric | Value | Reference |

| Mammals | Rat | Acute Oral LD₅₀ | >10,000 mg/kg | |

| Rat | Acute Dermal LD₅₀ | >2,000 mg/kg | ||

| Rat | Acute Inhalation LC₅₀ | >0.480 mg/L | ||

| Birds | Anas platyrhynchos (Mallard Duck) | Acute Oral LD₅₀ | >3,000 mg/kg | |

| Colinus virginianus (Bobwhite Quail) | Dietary LC₅₀ | ~11,000 ppm | ||

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC₅₀ | 1.6 mg/L (1.6 ppm) | |

| Lepomis macrochirus (Bluegill Sunfish) | 96-hr LC₅₀ | 1.86 ppm | ||

| Aquatic Invertebrates | Daphnia magna | Chronic (Reproduction) | Effects at >1.6 ng/L | |

| Homarus gammarus (European Lobster) | Chronic (Zoea) | Moult inhibition | 50 µg/L |

Experimental Protocols

Evaluating the efficacy of an IGR like this compound requires detailed bioassays that track developmental and reproductive parameters. Below is a generalized protocol for a chronic exposure larval bioassay.

Generalized Protocol: Chronic Larval Feeding Bioassay

-

Insect Rearing :

-

Maintain a healthy, age-synchronized colony of the target insect species under controlled conditions (e.g., 25±2°C, 60±10% RH, 16:8 L:D photoperiod).

-

Provide a standardized artificial diet or natural host material. For the bioassay, use early instars (e.g., 2nd or 3rd) to ensure exposure occurs during critical developmental periods.

-

-

Test Substance Preparation :

-

Prepare a stock solution of technical grade this compound in a suitable organic solvent (e.g., acetone).

-

Perform serial dilutions to create a range of desired test concentrations (e.g., 0.1, 1, 10, 100, 1000 ppb).

-

Incorporate each concentration into the artificial diet. A solvent control (diet with acetone only) and a negative control (untreated diet) must be included. Allow the solvent to evaporate completely before presenting the diet to the insects.

-

-

Bioassay Procedure :

-

Place individual larvae into separate wells of a multi-well plate or small petri dishes containing the treated diet.

-

Use a minimum of 30 individuals per concentration, with at least three replications.

-

Maintain the bioassay under the same controlled environmental conditions as the main colony.

-

Provide fresh treated diet as needed (e.g., every 2-3 days).

-

-

Data Collection and Endpoints :

-

Monitor daily for mortality.

-

Record the duration of each larval instar and the total time to pupation.

-

Note any morphological abnormalities or developmental failures (e.g., failure to molt, formation of intermediates).

-

Calculate the percentage of successful pupation and adult emergence for each concentration.

-

For emerged adults, assess reproductive parameters such as fecundity (eggs laid per female) and fertility (egg hatch rate).

-

-

Statistical Analysis :

-

Use probit analysis to calculate lethal concentrations (e.g., LC₅₀) and effective concentrations (e.g., EC₅₀ for emergence inhibition).

-

Employ ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences in developmental time, fecundity, and fertility among treatments.

-

Experimental Workflow Diagram

Mechanisms of Insecticide Resistance

The development of resistance is a significant challenge in pest management. While this compound's unique mode of action makes it effective against populations resistant to neurotoxins, resistance to JHAs can still evolve. The primary mechanisms include:

-

Metabolic Resistance : This is the most common form, where insects evolve enhanced enzymatic systems to detoxify the insecticide before it reaches its target site. Key enzyme families involved include cytochrome P450 monooxygenases, glutathione S-transferases (GSTs), and carboxylesterases (CarE), which can metabolize carbamates.

-

Target-Site Resistance : This involves genetic mutations in the target protein (the JH receptor) that reduce its binding affinity for the insecticide. This prevents the JHA from effectively activating the signaling pathway.

-

Penetration Resistance : Some insects may develop a less permeable cuticle, which slows the absorption of the insecticide into the body, allowing more time for metabolic detoxification.

-

Behavioral Resistance : Resistant insects may learn to avoid contact with the treated surfaces or food, reducing their exposure to a lethal dose.

References

Fenoxycarb's Toxicological Profile on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxycarb, a carbamate insecticide, functions as an insect growth regulator (IGR) by mimicking the action of juvenile hormone, thereby disrupting the molting and development of target pests.[1][2] While effective in pest management, its non-neurotoxic mode of action does not preclude effects on non-target organisms.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target species, including aquatic invertebrates, fish, birds, bees, and soil organisms. It synthesizes quantitative toxicity data, details standardized experimental protocols for ecotoxicological assessment, and presents visual representations of its mode of action and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental safety assessment.

Mechanism of Action

This compound is a non-neurotoxic carbamate that acts as a juvenile hormone analog (JHA).[1] It mimics the effects of endogenous juvenile hormones in insects, which are crucial for regulating metamorphosis, reproduction, and other physiological processes. By binding to juvenile hormone receptors, this compound disrupts the normal hormonal balance in insects, leading to developmental abnormalities and ultimately, mortality. This can manifest as the inhibition of metamorphosis to the adult stage, interference with the molting of early instar larvae, and ovicidal effects.

dot

Caption: Generalized signaling pathway of this compound as a juvenile hormone analog.

Toxicological Profile on Non-Target Organisms

The toxicity of this compound to non-target organisms varies significantly across different taxonomic groups. The following sections summarize the available quantitative data.

Aquatic Organisms

This compound is recognized for its toxicity to aquatic life, particularly invertebrates.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Species | Endpoint | Duration | Value | Toxicity Classification | Reference(s) |

| Fish | |||||

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 96 hours | 1.6 mg/L | Moderately Toxic | |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 96 hours | 1.86 mg/L | Moderately Toxic | |

| Carp (Cyprinus carpio) | 96-hour LC50 | 96 hours | 10.3 mg/L | Moderately Toxic | |

| Estuarine/Marine Fish (Silverside Minnow) | 96-hour LC50 | 96 hours | 1.07 ppm | Highly Toxic | |

| Invertebrates | |||||

| Daphnia magna | 48-hour EC50 | 48 hours | 0.4 ppm | Highly Toxic | |

| Daphnia magna | Chronic NOEC | - | >1.6 ng/L | Highly Toxic | |

| Estuarine/Marine Invertebrates | 96-hour LC50/EC50 | 96 hours | 0.15 - 2.2 ppm | Highly to Moderately Toxic |

LC50: Lethal Concentration for 50% of the test population. EC50: Effect Concentration for 50% of the test population. NOEC: No Observed Effect Concentration.

Avian Species

This compound is considered to be practically non-toxic to birds on an acute basis.

Table 2: Acute and Dietary Toxicity of this compound to Avian Species

| Species | Endpoint | Value | Toxicity Classification | Reference(s) |

| Mallard Duck (Anas platyrhynchos) | Oral LD50 | >3000 mg/kg | Practically Non-toxic | |

| Bobwhite Quail (Colinus virginianus) | Oral LD50 | >7000 mg/kg | Practically Non-toxic | |

| Bobwhite Quail (Colinus virginianus) | Dietary LC50 | 11,574 ppm | Practically Non-toxic |

LD50: Lethal Dose for 50% of the test population. LC50: Lethal Concentration for 50% of the test population.

Honey Bees (Apis mellifera)

The toxicity of this compound to honey bees is generally considered to be low to moderate. However, it can affect the emergence of adults at very low doses.

Table 3: Toxicity of this compound to Honey Bees

| Exposure Route | Endpoint | Value | Reference(s) |

| Oral (Adults) | 24-hour LC50 | >1000 ppm | |

| Larval Exposure (affecting adult emergence) | - | >6 ng/larva |

Soil Organisms

While this compound is reported to degrade relatively quickly in soil, it can pose a risk to certain soil-dwelling organisms.

Table 4: Toxicity of this compound to Soil Organisms

| Species | Endpoint | Duration | Value | Reference(s) |

| Yuukianura szeptyckii (Collembola) | Adult LC50 | 28 days | 955.2 mg/kg | |

| Yuukianura szeptyckii (Collembola) | Juvenile Production EC50 | 28 days | 0.2 mg/kg | |

| Yuukianura szeptyckii (Collembola) | Juvenile Production NOEC | 28 days | <0.15 mg/kg |

Standardized Experimental Protocols

The assessment of this compound's toxicity to non-target organisms relies on standardized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reproducibility and comparability of data across different laboratories.

dot

Caption: A generalized experimental workflow for ecotoxicological testing.

Aquatic Toxicity Testing

-

Fish, Acute Toxicity Test (OECD 203): This guideline details a 96-hour test to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50). Key parameters include:

-

Test Species: Rainbow trout (Oncorhynchus mykiss) or other recommended species.

-

Test Conditions: Static, semi-static, or flow-through systems with controlled temperature, pH, and dissolved oxygen.

-

Exposure: Fish are exposed to a range of concentrations of the test substance.

-

Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

-

-

Daphnia sp., Acute Immobilisation Test (OECD 202): This 48-hour test assesses the concentration at which 50% of Daphnia magna are immobilized (EC50).

-

Test Organisms: Young daphnids (<24 hours old).

-

Test Conditions: Static test with a defined medium, temperature, and light cycle.

-

Exposure: Daphnids are exposed to at least five concentrations of the test substance.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Avian Toxicity Testing

-

Avian Acute Oral Toxicity Test (OECD 223): This guideline provides methods to determine the acute oral toxicity (LD50) of a substance to birds.

-

Test Species: Bobwhite quail (Colinus virginianus) or mallard duck (Anas platyrhynchos).

-

Procedure: A single oral dose of the test substance is administered to the birds.

-

Observations: Mortality and clinical signs of toxicity are observed for at least 14 days.

-

-

Avian Dietary Toxicity Test (OECD 205): This test determines the concentration of a substance in the diet that is lethal to 50% of the test birds (LC50) over an 8-day period (5 days of treated feed followed by 3 days of untreated feed).

Honey Bee Toxicity Testing

-

Honeybees, Acute Oral Toxicity Test (OECD 213): This laboratory test assesses the acute oral toxicity (LD50) to adult worker honey bees.

-

Procedure: Bees are fed a sucrose solution containing various concentrations of the test substance for a defined period.

-

Observations: Mortality is recorded at 24 and 48 hours, and can be extended up to 96 hours.

-

-

Honeybees, Acute Contact Toxicity Test (OECD 214): This test determines the acute contact toxicity (LD50) by applying the test substance directly to the thorax of adult worker honey bees.

-

Procedure: A defined volume of the test substance in a suitable solvent is applied to each bee.

-

Observations: Mortality is recorded at 24 and 48 hours, with a possible extension to 96 hours.

-

Soil Organism Toxicity Testing

-

Soil Microorganisms: Nitrogen Transformation Test (OECD 216) and Carbon Transformation Test (OECD 217): These tests evaluate the effects of chemicals on the key microbial functions of nitrogen and carbon cycling in the soil.

-

Procedure: Soil is treated with the test substance and incubated under controlled conditions. The rates of nitrate formation (nitrogen transformation) or glucose-induced respiration (carbon transformation) are measured over time.

-

Environmental Fate and Bioaccumulation

This compound is stable to hydrolysis but is susceptible to photodegradation in water, with a half-life of approximately 5 hours. In soil, it dissipates rapidly, with residues often undetectable 3 days after application. It has a low potential for leaching due to moderate to strong soil binding. Fish exposed to this compound in water can bioaccumulate it to concentrations 300 times greater than the surrounding water; however, they rapidly eliminate 99% of the residues within two weeks when returned to clean water.

Logical Relationships of Toxicological Effects

The toxicological effects of this compound on non-target organisms are a function of its intrinsic toxicity, the level and duration of exposure, and the susceptibility of the organism.

dot

Caption: Logical relationships of this compound's toxicological effects on non-target organisms.

Conclusion

This compound exhibits a varied toxicological profile across different non-target organisms. While it demonstrates low acute toxicity to birds, it is moderately to highly toxic to fish and highly toxic to aquatic invertebrates, particularly Daphnia. Its impact on honey bees appears to be more subtle, primarily affecting developmental stages. Certain soil organisms have also been shown to be sensitive to this compound. A thorough understanding of its effects on non-target species, guided by standardized testing protocols, is essential for conducting comprehensive environmental risk assessments and ensuring its responsible use in pest management programs. This guide provides a foundational resource for professionals engaged in these critical evaluations.

References

The Impact of Fenoxycarb on Insect Metamorphosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxycarb, a carbamate insecticide, functions as a potent insect growth regulator (IGR) by mimicking the action of juvenile hormone (JH). This disruption of the endocrine system interferes with the normal course of insect metamorphosis, leading to significant developmental abnormalities and mortality. This technical guide provides an in-depth analysis of the molecular mechanisms, physiological effects, and experimental evaluation of this compound's impact on insect development. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to serve as a comprehensive resource for researchers in entomology, pest management, and insecticide development.

Introduction to this compound

This compound is a non-neurotoxic carbamate that exhibits high juvenile hormone activity.[1] Unlike traditional carbamate insecticides that target the nervous system, this compound's mode of action is specific to the hormonal regulation of insect development, making it a valuable tool for integrated pest management (IPM) programs.[2] It is effective against a wide range of insect pests, including those in the orders Lepidoptera, Coleoptera, and Diptera. Its primary mechanism involves acting as an agonist to the juvenile hormone receptor, thereby preventing the decline in JH titer that is essential for initiating metamorphosis.[3]

Mode of Action: The Juvenile Hormone Signaling Pathway

Insect metamorphosis is primarily regulated by two key hormones: ecdysone and juvenile hormone (JH). Ecdysone initiates molting, while JH dictates the nature of the molt. High levels of JH maintain the larval state, while a decrease in JH concentration allows for the transition to pupal and adult stages.

This compound, as a JH analog (JHA), binds to the juvenile hormone receptor complex.[3] This receptor is a heterodimer composed of two proteins: Methoprene-tolerant (Met) and Taiman (Tai), also known as Steroid Receptor Coactivator (SRC) or FISC.[4] The binding of this compound to Met triggers a conformational change that allows the Met-Tai complex to bind to specific DNA sequences called Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes.

One of the key downstream targets of the JH receptor complex is the transcription factor Krüppel-homolog 1 (Kr-h1). Activation of the JH pathway by this compound leads to the upregulation of Kr-h1. Kr-h1, in turn, represses the expression of genes that are essential for metamorphosis, effectively blocking the transition from the larval to the pupal stage. This sustained expression of "juvenile" genes prevents the insect from completing its life cycle.

Figure 1: Simplified Juvenile Hormone Signaling Pathway Activated by this compound.

Physiological and Morphological Effects on Insect Metamorphosis

Exposure to this compound during sensitive developmental stages can induce a range of effects, from sublethal developmental delays to outright mortality. The specific outcomes are often dose-dependent and vary between insect species.

Commonly Observed Effects:

-

Inhibition of Pupation: Larvae treated with effective concentrations of this compound often fail to pupate and may undergo supernumerary larval molts, resulting in giant larvae that eventually die without reaching the pupal stage.

-

Formation of Intermediates: Incomplete metamorphosis can lead to the formation of larval-pupal or pupal-adult intermediates. These individuals exhibit a mosaic of characteristics from different developmental stages and are non-viable.

-

Ovicidal and Larvicidal Activity: this compound can be toxic to eggs and early larval instars, preventing hatching or causing mortality shortly after.

-

Reduced Fecundity and Fertility: Sublethal doses in adults can lead to a reduction in the number of eggs laid and their viability.

-

Developmental Delays: Even at low concentrations, this compound can prolong the duration of larval instars.

Quantitative Data on this compound's Effects

The efficacy of this compound varies significantly across different insect species and developmental stages. The following tables summarize key quantitative data from various studies.

| Insect Species | Order | Bioassay Type | Parameter | Value | Reference |

| Plutella xylostella (Diamondback Moth) | Lepidoptera | Leaf Dip | LC10 | 21.58 mg/L | |

| LC25 | 43.25 mg/L | ||||

| LC50 | 93.62 mg/L | ||||

| Helicoverpa armigera (Cotton Bollworm) | Lepidoptera | Artificial Diet | LC10 | 3.42 mg/L | |

| LC25 | 5.53 mg/L | ||||

| LC50 | 9.12 mg/L | ||||

| LC90 | 25.99 mg/L | ||||

| Corcyra cephalonica (Rice Moth) | Lepidoptera | Topical Application | 0.025% solution | 45% larval mortality | |

| 1.0% solution | 91% larval mortality | ||||

| Chrysoperla carnea (Green Lacewing) | Neuroptera | Topical Application | 0.07 µ g/larva | Disrupted metamorphosis | |

| 0.14 µ g/larva | Significant metamorphosis inhibition | ||||

| 0.75 µ g/larva | Nearly all larvae showed disrupted metamorphosis | ||||

| Spodoptera frugiperda (Fall Armyworm) | Lepidoptera | Cell Culture (Sf21) | IC50 (48h) | 28 nM |

Table 1: Lethal and Sublethal Concentrations of this compound for Various Insect Species.

| Insect Species | Order | This compound Concentration | Effect | Reference |

| Plutella xylostella | Lepidoptera | LC10 (21.58 mg/L) | Fecundity reduced to 71.06 eggs/female (control: 169.40) | |

| LC25 (43.25 mg/L) | Fecundity reduced to 40.60 eggs/female | |||

| Helicoverpa armigera | Lepidoptera | LC10 (3.42 mg/L) | Pupal weight decreased by 7.7% | |

| LC25 (5.53 mg/L) | Pupal weight decreased by 8.7%; Fecundity reduced by 23.2%; Fertility reduced by 46.3% | |||

| Corcyra cephalonica | Lepidoptera | 0.025% solution | 23% formation of larval-pupal mosaics |

Table 2: Sublethal Effects of this compound on Insect Development and Reproduction.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of this compound's effects. Below are methodologies for common bioassays.

Topical Application Bioassay

This method is used to determine the dose-response relationship of a direct application of the insecticide to the insect's cuticle.

Materials:

-

This compound (technical grade)

-

Acetone (or other suitable solvent)

-

Micropipette or micro-applicator

-

Insect rearing containers

-

Test insects (e.g., late-instar larvae)

-

Fume hood

-

Analytical balance

Procedure:

-

Preparation of Stock Solution: In a fume hood, accurately weigh a precise amount of technical grade this compound and dissolve it in a known volume of acetone to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial dilutions of the stock solution with acetone to obtain a range of desired concentrations. A minimum of five concentrations plus a solvent-only control is recommended.

-